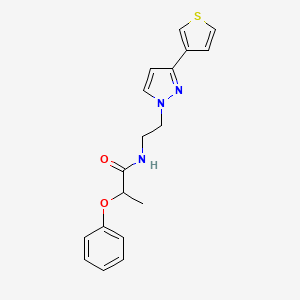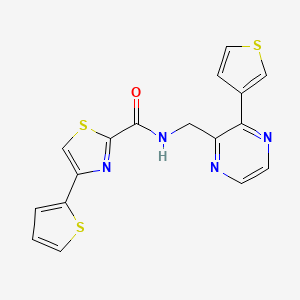
1-(3,5-Bis(trifluoromethyl)benzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3,5-Bis(trifluoromethyl)benzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and two trifluoromethyl groups attached to a benzyl group .
Synthesis Analysis
The synthesis of such compounds often involves the formation of an amide bond via the expulsion of a molecule of water . A highly fluorinated building block like 3,5-Bis(trifluoromethyl)benzyl azide can be used in the synthesis . The high electronegativity and large steric hindrance of the 3,5-bis(trifluoromethyl)benzyl group can influence the synthesis process .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as Density Functional Theory (DFT) and other computational methods . The presence of the trifluoromethyl groups and the pyridine ring can significantly influence the electronic behavior of the molecule .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be involved in copper-catalyzed azide-alkyne cycloaddition (click reaction) . The trifluoromethyl groups can also influence the reactivity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be influenced by its molecular structure. For instance, it has a molecular weight of 307.03 . It is a liquid at room temperature with a density of 1.675 g/mL . Its refractive index is 1.445 .Aplicaciones Científicas De Investigación
Synthesis and Properties of Polymers
Hyperbranched Aromatic Polyamides : Thermal polymerization of related compounds, including 3,5-bis(4-aminophenoxy)benzoic acid, leads to the creation of hyperbranched aromatic polyamides. These polymers are soluble in various organic solvents and exhibit molecular weights and inherent viscosities suitable for potential applications in materials science (Yang, Jikei, & Kakimoto, 1999).
Semifluorinated Organo-Soluble Aromatic Polyamides : Organo-soluble polyamides have been synthesized using semifluorinated aromatic diamines, which are structurally related to the specified compound. These polyamides display excellent solubility, thermal stability, and mechanical properties, making them useful for advanced technological applications (Bera et al., 2012).
Diphenylfluorene-Based Aromatic Polyamides : Synthesis of novel aromatic polyamides containing ether and bulky fluorenylidene groups, derived from related diacids, demonstrates polymers with high glass transition temperatures and thermal stability. These materials could be used in high-performance polymer applications (Hsiao, Yang, & Lin, 1999).
Coordination Polymers and Metal–Organic Complexes
Copper(II) and Silver(I) Coordination Polymers : The use of similar dipyridyl ligands in the synthesis of coordination polymers with copper(II) and silver(I) leads to diverse structures with potential applications in materials chemistry and catalysis (Yeh, Chen, & Wang, 2008).
Metal–Organic Complexes Based on 1,4-Naphthalenedicarboxylate : Complexes synthesized using bis-pyridyl-bis-amide ligands demonstrate unique properties like fluorescence and photocatalytic activities, which could be useful in sensing and environmental applications (Lin et al., 2015).
Zn/Cd Coordination Polymers : The assembly of Zn/Cd coordination polymers with tri-pyridyl–bis-amide ligands exhibits distinct photoluminescent and photocatalytic properties. These characteristics are crucial for applications in photoluminescence and environmental remediation (Wang et al., 2013).
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could involve exploring its potential applications in various fields. For instance, it could be used in the synthesis of new materials or in the development of new pharmaceuticals . Further studies could also focus on improving the synthesis process and understanding the properties and behavior of this compound in more detail .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been shown to interact with various targets, such as enzymes, receptors, and ion channels .
Mode of Action
It is known that the trifluoromethyl group often enhances the lipophilicity and metabolic stability of a compound, which can improve its interaction with target proteins .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, such as signal transduction, enzyme catalysis, and ion transport .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of a compound, which can improve its bioavailability .
Result of Action
Compounds with similar structures have been shown to exert various effects, such as inhibiting enzyme activity, modulating receptor function, and altering ion channel conductance .
Action Environment
The action of 1-(3,5-Bis(trifluoromethyl)benzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the trifluoromethyl group can enhance the stability of a compound under acidic conditions .
Propiedades
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6N2O2/c1-23-13(25)12-3-2-4-24(14(12)26)8-9-5-10(15(17,18)19)7-11(6-9)16(20,21)22/h2-7H,8H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFLEYOJNIJSQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CN(C1=O)CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[1-(5,6-dichloropyridine-3-carbonyl)piperidin-4-yl]acetate](/img/structure/B2965512.png)
![4-bromo-1-{[1-(3-bromobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2965513.png)


![N-(5-chloro-2-methoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2965518.png)


![N-[4-[3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2965522.png)
![2-(4-Fluorophenyl)sulfanyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2965524.png)

![N-(3-acetylphenyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2965528.png)
![1'-nicotinoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2965529.png)


